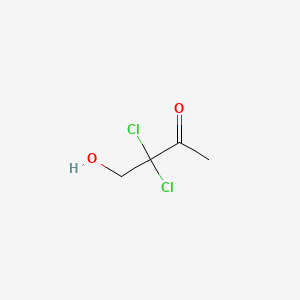
2-Butanone, 3,3-dichloro-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3,3-dichloro-4-hydroxy- is an organic compound with the molecular formula C4H6Cl2O2. It is a chlorinated derivative of butanone and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its ability to undergo a range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butanone, 3,3-dichloro-4-hydroxy- can be synthesized through several methods. One common synthetic route involves the chlorination of 4-hydroxy-2-butanone. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the butanone molecule.
Industrial Production Methods
In industrial settings, the production of 2-Butanone, 3,3-dichloro-4-hydroxy- may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 3,3-dichloro-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or less chlorinated derivatives.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2-Butanone, 3,3-dichloro-4-hydroxy- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a building block for agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3,3-dichloro-4-hydroxy- involves its reactivity with various biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dichloro-2-butanone: Lacks the hydroxyl group present in 2-Butanone, 3,3-dichloro-4-hydroxy-.
4-Hydroxy-2-butanone: Does not contain chlorine atoms.
3-Chloro-4-hydroxy-butan-2-one: Contains only one chlorine atom.
Uniqueness
2-Butanone, 3,3-dichloro-4-hydroxy- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various research fields.
Propiedades
Número CAS |
100130-29-8 |
|---|---|
Fórmula molecular |
C4H6Cl2O2 |
Peso molecular |
156.99 |
Nombre IUPAC |
3,3-dichloro-4-hydroxybutan-2-one |
InChI |
InChI=1S/C4H6Cl2O2/c1-3(8)4(5,6)2-7/h7H,2H2,1H3 |
Clave InChI |
OGSWMHMYXABXFB-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CO)(Cl)Cl |
Sinónimos |
2-Butanone, 3,3-dichloro-4-hydroxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















